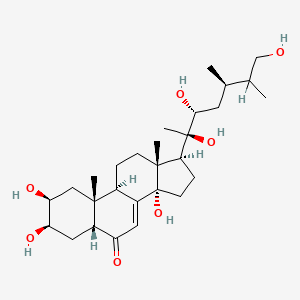

(22R)-2beta,3beta,14,20,22,26-hexahydroxy-5beta-ergost-7-en-6-one

Description

Overview of Ecdysteroid Class in Biological Systems

Ecdysteroids are a class of steroid hormones primarily known for their role in regulating molting, or ecdysis, in arthropods. These hormonal signals orchestrate the complex series of events that allow insects, crustaceans, and other arthropods to shed their exoskeletons and grow. Beyond molting, ecdysteroids are involved in various other physiological processes, including reproduction, diapause, and metamorphosis.

In addition to their presence in the animal kingdom (zooecdysteroids), a vast number of structurally similar compounds have been identified in plants (phytoecdysteroids). In plants, it is believed that these compounds serve as a defense mechanism against herbivorous insects. When ingested by insects, phytoecdysteroids can disrupt their hormonal balance, leading to developmental abnormalities and often, death. This insecticidal property has made phytoecdysteroids a subject of significant interest in the development of natural pesticides.

Classification of Makisterone (B1173491) B within the Ecdysteroid Family (e.g., C28 Ecdysteroid)

Ecdysteroids are classified based on the number of carbon atoms in their molecular structure. The most common ecdysteroids are C27 compounds, derived from cholesterol. Makisterone B, however, belongs to a less common subgroup known as C28 ecdysteroids. This classification signifies that it possesses a 28-carbon skeleton, a result of an additional methyl group at the C-24 position of the steroid side chain. Makisterone B is specifically a phytoecdysteroid, having been isolated from plant sources.

Table 1: Classification of Makisterone B

| Category | Classification |

| Chemical Class | Ecdysteroid |

| Origin | Phytoecdysteroid |

| Carbon Skeleton | C28 |

Historical Context of Makisterone B Research

The study of ecdysteroids dates back to the 1950s with the isolation of the first insect molting hormone, ecdysone (B1671078). The discovery of phytoecdysteroids followed, revealing a vast new area of natural product chemistry. The initial isolation and characterization of a group of C28 ecdysteroids, including Makisterone A, B, C, and D, was a significant milestone in this field. A key publication in 1967 detailed the isolation of these four new phytoecdysteroids and the structural elucidation of Makisterone A. scilit.com This early work laid the foundation for subsequent research into the unique biological activities and chemical properties of C28 ecdysteroids like Makisterone B. The identification of Makisterone A as a major molting hormone in the milkweed bug in 1975 further highlighted the physiological importance of this class of compounds in insects. nih.gov

Current Research Frontiers and Unanswered Questions Pertaining to Makisterone B

While much of the foundational research on C28 ecdysteroids has focused on the more abundant Makisterone A, the study of Makisterone B presents several intriguing avenues for current and future investigation.

Detailed Research Findings:

The primary area of current research interest for phytoecdysteroids, including by extension Makisterone B, lies in their potential as bio-insecticides. Studies on the closely related Makisterone A have demonstrated its potent effects on the development of various insect species. For instance, research has shown that ingestion of Makisterone A can lead to significant mortality, reduced pupation, and decreased adult emergence in stored product pests. journals.co.zabioone.org It also affects key biochemical parameters in insects, such as protein levels and the activity of digestive and detoxification enzymes. journals.co.zabioone.org Given the structural similarity, it is highly probable that Makisterone B exhibits similar insecticidal activities.

Current Research Frontiers include:

Comparative Bioactivity Studies: A key area of investigation is to directly compare the insecticidal potency of Makisterone B with that of Makisterone A and other phytoecdysteroids against a range of agricultural and stored product pests.

Mode of Action: While it is understood that ecdysteroids interact with the ecdysone receptor in insects, the precise molecular interactions and downstream effects of Makisterone B are not fully elucidated. Research is needed to understand if its C28 structure confers any unique binding properties or physiological responses.

Biosynthesis Pathway: The enzymatic pathways responsible for the production of C28 ecdysteroids in plants are not completely understood. Elucidating the biosynthesis of Makisterone B could open up possibilities for its biotechnological production.

Synergistic Effects: Investigating the potential for synergistic effects when Makisterone B is used in combination with other natural or synthetic insecticides could lead to more effective and environmentally friendly pest management strategies.

Unanswered Questions:

What is the full spectrum of insect species susceptible to the effects of Makisterone B?

Are there specific structural features of Makisterone B that give it unique biological activities compared to other makisterones?

What is the ecological role and distribution of Makisterone B in the plant kingdom?

Can the biosynthetic pathway of Makisterone B be harnessed for sustainable production of this compound for agricultural applications?

Further research into these areas will be crucial to fully understand the potential of Makisterone B as a valuable natural compound.

Structure

3D Structure

Properties

CAS No. |

20512-31-6 |

|---|---|

Molecular Formula |

C28H46O7 |

Molecular Weight |

494.7 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,7-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H46O7/c1-15(16(2)14-29)10-24(33)27(5,34)23-7-9-28(35)18-11-20(30)19-12-21(31)22(32)13-25(19,3)17(18)6-8-26(23,28)4/h11,15-17,19,21-24,29,31-35H,6-10,12-14H2,1-5H3/t15-,16?,17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 |

InChI Key |

ZJISPMMPECVLMY-DBVIDCNDSA-N |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)CO |

Canonical SMILES |

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)CO |

Origin of Product |

United States |

Occurrence and Natural Distribution of Makisterone B

Phytoecdysteroid Presence: Identification and Distribution in Plant Species

Phytoecdysteroids, including compounds like Makisterone (B1173491) B, are found in a variety of plant taxa, including ferns, gymnosperms, and angiosperms. researchgate.netmdpi.com While the genetic capacity to produce these compounds may be widespread among plants, their actual presence and concentration can vary significantly. researchgate.net

While extensive research has been conducted on the distribution of phytoecdysteroids in the plant kingdom, specific data on plant families and genera rich in Makisterone B are not widely documented in the currently available literature. However, the families known for containing a significant diversity of phytoecdysteroids include:

Chenopodiaceae: This family, which includes species like spinach (Spinacia oleracea) and quinoa, is known to produce a variety of phytoecdysteroids. mdpi.comcaldic.comeje.cz

Asteraceae: A large and diverse family, the Asteraceae also contains numerous species that synthesize phytoecdysteroids. researchgate.netmdpi.com

Further phytochemical screening is required to specifically identify which species within these and other families are significant accumulators of Makisterone B.

Table 1: Plant Families Known to Contain Phytoecdysteroids (Note: This table indicates families known for phytoecdysteroid presence in general, not specifically Makisterone B, due to limited specific data.)

| Plant Family | Examples of Genera |

| Chenopodiaceae | Spinacia, Chenopodium |

| Asteraceae | Leuzea, Rhaponticum |

| Amaranthaceae | Achyranthes |

| Lamiaceae | Ajuga |

| Polypodiaceae | Polypodium |

The concentration of phytoecdysteroids within a plant is not static and can be influenced by both the developmental stage of the plant (ontogeny) and various environmental factors. researchgate.netnih.gov

Ontogenetic Influences: The levels of phytoecdysteroids often vary in different plant organs and at different stages of development. mdpi.com For instance, in many annual plants, the highest concentrations are found in the youngest leaves and growing tips. eje.cz As the plant matures, these compounds can be translocated to other parts, such as the reproductive tissues. nih.gov In spinach, for example, the production of phytoecdysteroids is linked to leaf development. nih.gov

Environmental Influences: Environmental stressors can also impact the accumulation of phytoecdysteroids. researchgate.net Factors such as mechanical damage from herbivores or pathogens, and even soil conditions, can induce the synthesis of these compounds as a defense mechanism. caldic.comnih.gov This suggests that the production of Makisterone B and other phytoecdysteroids could be part of a plant's adaptive response to its environment.

Zooecdysteroid Presence: Detection and Significance in Arthropods

While Makisterone B is classified as a phytoecdysteroid, its structural similarity to insect molting hormones (zooecdysteroids) warrants an examination of its presence and potential role in arthropods.

The primary molting hormones in most insects are ecdysone (B1671078) and 20-hydroxyecdysone (B1671079). nih.gov However, in certain insect orders, particularly the Hemiptera (true bugs), other ecdysteroids can play a major role. researchgate.net Extensive research has identified Makisterone A as the principal molting hormone in many species within the Hemiptera. researchgate.netresearchgate.net

Currently, there is a lack of substantial scientific evidence to suggest that Makisterone B serves as a major molting hormone in any specific insect order in the way that Makisterone A does in Hemiptera. While it may be present in trace amounts as a metabolic intermediate or a minor ecdysteroid, its significance as a primary regulator of molting in arthropods has not been established.

Arthropods are incapable of synthesizing the steroid nucleus de novo and therefore must obtain sterols from their diet. nih.govnwafu.edu.cn These dietary sterols are then used as precursors for the biosynthesis of ecdysteroids. semanticscholar.org Phytophagous insects, which feed on plants, ingest a variety of phytosterols (B1254722). nwafu.edu.cn

The specific dietary sterol precursors that lead to the synthesis of Makisterone B in arthropods are not well-defined in the existing literature. The biosynthesis of C28 ecdysteroids, such as the makisterones, is understood to originate from C28 phytosterols like campesterol. researchgate.netnwafu.edu.cn However, the precise enzymatic steps that would lead to the specific hydroxylation pattern of Makisterone B are not as thoroughly elucidated as those for more common ecdysteroids. The profile of endogenous ecdysteroids in an insect is directly influenced by the types of sterols available in its diet. biorxiv.org

Table 2: Common Dietary Sterols and their Relationship to Ecdysteroid Synthesis

| Dietary Sterol | Type | Potential Ecdysteroid Product |

| Cholesterol | Zoosterol | Ecdysone, 20-Hydroxyecdysone |

| Campesterol | Phytosterol | Makisterone A |

| Stigmasterol (B192456) | Phytosterol | General Ecdysteroid Precursor |

| β-Sitosterol | Phytosterol | General Ecdysteroid Precursor |

Presence in Other Biological Systems (e.g., Fungi, Algae, Marine Organisms)

The occurrence of ecdysteroids is not limited to plants and arthropods. They have also been identified in other biological systems. researchgate.netmdpi.com

The term "mycoecdysteroid" is used for ecdysteroids found in fungi. wikipedia.org While the presence of various ecdysteroids in fungi has been noted, specific identification of Makisterone B in fungal species is not prominently reported. Similarly, while marine organisms, including algae, are known to produce a diverse array of secondary metabolites, the specific presence of Makisterone B is not well-documented. A study on the green alga Penicillus capitatus identified compounds named Capisterone A and B; however, their chemical structures are distinct from Makisterone B. researchgate.net Further research is needed to explore the distribution of Makisterone B in these diverse biological systems. mdpi.com

Biosynthesis and Metabolic Pathways of Makisterone B

Regulation of Makisterone (B1173491) B Biosynthesis

Hormonal and Nutritional Influences on Biosynthetic Enzyme Activity

The synthesis of ecdysteroids, including Makisterone A, is profoundly influenced by both the availability of dietary sterols and the presence of specific hormonal signals that regulate the activity of the biosynthetic enzymes.

Nutritional Influences: The primary precursors for ecdysteroid biosynthesis are sterols obtained from the diet. Cholesterol, a C27 sterol, serves as the precursor for ecdysone (B1671078) (E) and its active form, 20-hydroxyecdysone (B1671079) (20E), which are prevalent in carnivorous insects. In contrast, phytophagous insects often utilize C28 and C29 plant sterols. Insects that cannot dealkylate these phytosterols (B1254722) to cholesterol directly convert them into C28 or C29 ecdysteroids, such as Makisterone A biologists.comeje.czresearchgate.netnih.govfrontiersin.org. For instance, the large milkweed bug (Oncopeltus fasciatus) synthesizes Makisterone A as its predominant molting hormone, utilizing plant sterols from its diet researchgate.net. Similarly, Drosophila melanogaster can produce Makisterone A from plant sterols and epi-makisterone A from ergosterol, demonstrating a clear dietary preference and conversion pathway biologists.com.

Nutritional stress or the quality of the diet can also impact ecdysteroidogenic processes. In honeybees (Apis mellifera), poor nutrition is associated with reduced hypopharyngeal gland size, and studies indicate that Makisterone A treatment can also lead to smaller glands, suggesting a complex interplay between nutritional status, hormonal signaling, and developmental tissue function researchgate.net. Furthermore, research in Drosophila has shown that dietary sterols can modulate the expression of genes involved in ecdysteroid biosynthesis. For example, specific sterols such as β-sitosterol and α-spinasterol have been observed to increase the expression of the Spok gene, while campesterol, α-spinasterol, and stigmasterol (B192456) induce Sad gene expression nih.gov. These findings underscore how the type and availability of dietary sterols directly regulate the enzymatic machinery responsible for ecdysteroid synthesis.

Hormonal Influences: The production and release of ecdysteroids are tightly controlled by hormonal signals. Prothoracicotropic hormone (PTTH), released from the brain, stimulates the prothoracic gland (PG), the primary site of ecdysone synthesis in insect larvae, to produce ecdysone. This ecdysone can then be converted into Makisterone A or other active forms in peripheral tissues researchgate.netnih.govnormalesup.org. PTTH is understood to promote both the transcription and translation of genes essential for ecdysteroid synthesis normalesup.org.

Ecdysteroids themselves can exert feedback control over their own production. 20-hydroxyecdysone (20E), the most active form of the molting hormone, has been shown to inhibit ecdysteroid production by the prothoracic gland, indicating a negative feedback mechanism that helps regulate hormone titers eje.czfrontiersin.orgnormalesup.org. In honeybees, the ecdysone receptor (EcR) expression is sensitive to ecdysteroid levels; low concentrations of 20E can induce EcR expression, whereas high levels appear to be repressive, suggesting a regulatory loop that modulates tissue sensitivity and potentially influences PG output frontiersin.org. Additionally, juvenile hormone (JH) acts as an anti-metamorphic hormone, preventing precocious development and influencing the pathways of ecdysone synthesis nih.gov.

Transcriptional and Post-Transcriptional Control of Biosynthetic Genes

The intricate synthesis of ecdysteroids, including Makisterone A, is governed by precise control over the expression of genes encoding the necessary enzymes. This control operates at both the transcriptional and, to a lesser extent, post-transcriptional levels.

Transcriptional Control: The biosynthesis of ecdysteroids relies on a series of enzymes encoded by genes commonly referred to as "Halloween genes." These include genes such as Nvd, Phm, Shd, Spok, Sad, Dib, Sro, Cyp6t3, Phantom, Disembodied, Shadow, and Shade frontiersin.org. The accurate spatial and temporal expression of these genes is critical for ecdysteroidogenesis and is orchestrated by a network of transcriptional regulators, including transcription factors and chromatin remodeling factors frontiersin.org.

In Drosophila melanogaster, the Broad-Complex (Br-C) transcription factor plays a pivotal role. Different isoforms of Br-C exhibit distinct functions within the prothoracic gland: Br-Z4 is implicated in positive feedback, promoting the expression of Halloween genes, while Br-Z1 is involved in negative feedback, suppressing their expression frontiersin.org. This differential regulation is essential for generating the precise pulses of ecdysteroids required for molting and metamorphosis. The ecdysone receptor (EcR) complex, in conjunction with Ultraspiracle (USP), mediates the cellular responses to ecdysteroids and is itself subject to feedback regulation. The 20E-EcR complex influences the expression of Halloween genes, thereby impacting the timing of developmental transitions frontiersin.org. For example, reduced 20E-EcR signaling can delay the larva-to-prepupa transition by decreasing Halloween gene expression frontiersin.org. Furthermore, dietary sterols can also influence gene transcription, as seen in Drosophila, where specific sterols upregulate genes like Spok and Sad, which are integral to the ecdysteroid biosynthetic pathway nih.gov.

Post-Transcriptional Control: While transcriptional control is extensively documented, post-transcriptional mechanisms also contribute to the regulation of steroidogenesis. For instance, the abundance of specific messenger RNAs (mRNAs), such as that for adrenodoxin (B1173346) reductase, can be regulated post-transcriptionally through signaling pathways like cyclic AMP eje.cz. The ecdysone receptor complex has also been noted to post-transcriptionally regulate gene expression, adding another layer of complexity to the hormonal control of developmental processes frontiersin.org. The presence of ecdysteroids, including Makisterone A, in insect ovaries and developing embryos suggests that mechanisms for their storage, release, or activation, which may involve post-transcriptional modifications or regulation of precursor availability, are in place frontiersin.org. However, specific post-transcriptional regulatory mechanisms directly governing Makisterone A biosynthesis are less detailed in the current literature compared to transcriptional controls.

Data Tables

Table 1: Effect of Dietary Sterols on Ecdysteroid Biosynthetic Gene Expression in Drosophila melanogaster Kc Cells This table illustrates how different dietary sterols can influence the expression of key genes involved in the general ecdysteroid biosynthesis pathway.

| Gene | Cholesterol (Control) | 7-dhC | Brassicasterol | Campesterol | Ergosterol | β-sitosterol | Stigmasterol | α-spinasterol |

| Nvd | 1.00 | 1.11 | 0.66 | 0.88 | 0.98 | 0.81 | 0.84 | 0.89 |

| Phm | 1.00 | 1.35 | 0.59 | 0.81 | 0.74 | 0.68 | 0.65 | 0.67 |

| Shd | 1.00 | 1.20 | 0.61 | 0.77 | 0.77 | 0.75 | 0.76 | 1.36 |

| Spok | 1.00 | 1.18 | 0.72 | 0.90 | 0.95 | 1.40 | 1.31 | 1.45 |

| Sad | 1.00 | 1.30 | 1.69 | 1.31 | 1.07 | 1.18 | 1.29 | 1.75 |

| Sro | 1.00 | 1.20 | 1.72 | 1.01 | 1.13 | 1.29 | 1.25 | 1.60 |

| Dib | 1.00 | 1.11 | 1.59 | 1.12 | 1.10 | 1.23 | 1.18 | 1.45 |

Note: Data represents relative expression levels (fold change compared to cholesterol treatment, which is set as 1.00). Values less than 1 indicate downregulation, and values greater than 1 indicate upregulation. Significance levels for individual treatments are not detailed in the source. nih.gov

Table 2: Effect of Makisterone A on Soluble Protein Content in Tribolium castaneum Larvae This table shows the dose-dependent impact of Makisterone A ingestion on the soluble protein levels in insect larvae, indicating a potential disruption of metabolic processes.

| Makisterone A Concentration (ppm) | Soluble Protein Content (µ g/larva ) |

| Control (0 ppm) | 176.94 |

| 300 | 106.72 |

| 600 | 93.16 |

| 900 | 39.32 |

| 1200 | 39.32 |

Note: The data indicates a significant decrease in soluble protein content with increasing Makisterone A concentration. The protein content plateaus at higher concentrations (900 and 1200 ppm). bioone.org

Compound List:

Makisterone A (also referred to as Makisterone B in the prompt)

Ecdysone (E)

20-hydroxyecdysone (20E)

Cholesterol

Plant Sterols (e.g., Campesterol, Stigmasterol, Sitosterol, Ergosterol, Brassicasterol, α-spinasterol)

24(28)-dehydromakisterone A

Epi-makisterone A

Juvenile Hormone (JH)

Prothoracicotropic Hormone (PTTH)

Halloween Genes (a group of genes encoding ecdysteroidogenic enzymes)

Broad-Complex (Br-C)

Ecdysone Receptor (EcR)

Ultraspiracle (USP)

Physiological and Ecological Roles of Makisterone B in Invertebrates

Developmental Regulation in Insects

Ecdysteroids are the primary regulators of molting and metamorphosis in insects. They orchestrate the complex developmental processes that transform an insect from one life stage to another. Makisterone (B1173491) B, as an ecdysteroid, contributes to these essential developmental pathways.

Molting and Metamorphosis Induction in Responsive Species

Ecdysteroids, including Makisterone B, are fundamental to the process of molting, which involves shedding the old exoskeleton and growing a new one. They also trigger metamorphosis, the profound transformation from larval or nymphal stages to adult forms. The synthesis and release of ecdysteroids are tightly regulated by neurohormones from the brain, such as prothoracicotropic hormone (PTTH) researchgate.netcup.gr. In insects that respond to these compounds, ecdysteroid signaling initiates the cascade of events leading to cuticle synthesis, ecdysis (molting), and the developmental shifts associated with metamorphosis researchgate.netcup.grnih.gov. Makisterone A, structurally similar to Makisterone B, has been identified as a major ecdysteroid in certain hemipteran species, suggesting a direct role as a molting hormone in these insects researchgate.net. Studies on other phytoecdysteroids, such as Makisterone A, have demonstrated their ability to induce disruptions in larval development, leading to mortality or developmental abnormalities in susceptible insect species nih.govbioone.org.

Species-Specific Sensitivity and Developmental Outcomes

The sensitivity of insect species to ecdysteroids, including Makisterone B, can vary significantly due to differences in their endocrine systems and metabolic capabilities oup.comnih.gov. Some insect species have evolved detoxification mechanisms that allow them to tolerate or metabolize ingested phytoecdysteroids, rendering them less susceptible oup.com. Conversely, other species are highly sensitive, experiencing severe disruptions in their development. For instance, Makisterone A has been shown to be particularly toxic to certain lepidopteran pests like Plodia interpunctella nih.gov. The specific structural differences between various ecdysteroids can lead to differential binding affinities to ecdysteroid receptors, influencing their potency and the resulting developmental outcomes in a species-specific manner nih.gov. Makisterone A, for example, has shown a higher relative affinity for the ecdysone (B1671078) receptor in N. viridula compared to other arthropods researchgate.net.

Impact on Larval Growth and Pupation

The ingestion or endogenous presence of ecdysteroids like Makisterone B can profoundly impact larval growth and the transition to pupation. Studies involving related compounds, such as Makisterone A, have demonstrated that these phytoecdysteroids can lead to a decrease in larval weight, an increase in mortality, and disruptions in the pupation process nih.govbioone.orgbioone.org. In the Indian meal moth (Plodia interpunctella), Makisterone A ingestion at 200 ppm resulted in significant toxicity, including reduced larval weight and disrupted development nih.gov. Similarly, in the red flour beetle (Tribolium castaneum), Makisterone A induced mortality and significantly reduced pupation and adult emergence rates bioone.orgbioone.org. These effects highlight the critical role ecdysteroids play in regulating the timing and success of larval development and pupation.

Table 1: Effects of Makisterone A on Larval Development Parameters in Tribolium castaneum

| Concentration (ppm) | Larval Mortality (%) | Pupation (%) | Adult Emergence (%) |

| Control | 0 | 100 | 72 |

| 300 | Significantly Increased | Reduced | Reduced |

| 600 | Significantly Increased | Reduced | Reduced |

| 900 | Significantly Increased | Reduced | Reduced |

| 1200 | Significantly Increased | Reduced | Reduced |

Reproductive Physiology in Insects

Beyond development, ecdysteroids also influence reproductive processes in insects, although their roles can be complex and sometimes indirect.

Role in Ovarian Development and Vitellogenesis (where related to ecdysteroid signaling)

Ecdysteroids are known to play a role in regulating ovarian development and maturation in various insect species researchgate.netnih.govresearchgate.net. While juvenile hormone (JH) is often the primary regulator of vitellogenin synthesis (the precursor to yolk proteins), ecdysteroid signaling is also implicated in these processes researchgate.netnih.gov. In some insects, ecdysteroids are synthesized during ovarian growth and can be accumulated in eggs for use during embryogenesis researchgate.net. Studies in Tribolium castaneum suggest that ecdysteroid signaling, rather than JH, is crucial for ovarian growth and primary oocyte maturation nih.gov. The ecdysone receptor (EcR) and ultraspiracle (USP) are required for these processes, indicating a direct role for ecdysteroid signaling in regulating key events of oogenesis nih.gov. In crustaceans, which are closely related to insects, ecdysteroids have also been suggested to play a role in gonadal maturation and can be accumulated in developing ovaries researchgate.net.

Influence on Caste Differentiation in Social Insects (e.g., Honey Bees)

The endocrine system, including ecdysteroids and juvenile hormones, is critical for caste determination and differentiation in social insects doi.organtwiki.orgmdpi.com. While juvenile hormone is often highlighted as a key regulator, ecdysteroids are also implicated in controlling caste determination and reproductive maturation in species like bees doi.org. In some social insects, ecdysteroids have been observed at high concentrations in adult castes, though their precise function in caste determination is still being investigated tamu.edu. Research in termites suggests that ecdysteroids may play a significant role in regulating ovarian development and oogenesis in queens tamu.edu. In certain hemipteran species, Makisterone A has been shown to induce the secretion of specific products from male accessory glands, suggesting a role in reproductive physiology that is influenced by ecdysteroid signaling eje.cz. However, direct evidence specifically linking Makisterone B to caste differentiation in insects like honey bees is less prominent in the available literature compared to the roles of juvenile hormones.

Compound Names Listed:

Makisterone B

Makisterone A

20-hydroxyecdysone (B1671079) (20E)

Ecdysone (E)

Polypodine B (PolB)

Ponasterone A (PonA)

Juvenile Hormone (JH)

Juvenile Hormone III (JH III)

Methyl farnesoate (MF)

Ecdysteroid receptor (EcR)

Ultraspiracle (USP)

Interactions with Detoxification Systems in Insects

Insects have evolved sophisticated detoxification systems to cope with xenobiotics, including plant secondary metabolites and synthetic pesticides. These systems primarily involve a suite of enzymes that metabolize and facilitate the excretion of toxic compounds. Phytoecdysteroids, due to their structural similarity to insect hormones, can interact with these detoxification pathways, potentially modulating enzyme activities and influencing an insect's ability to adapt to or resist chemical challenges.

Modulation of Detoxification Enzyme Activities

Detoxification in insects is largely mediated by Phase I and Phase II enzymes, including cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs) researchgate.netmdpi.comekb.egfrontiersin.org. P450s are involved in the oxidation, reduction, and hydrolysis of a wide range of substrates, while GSTs catalyze the conjugation of xenobiotics with glutathione, making them more water-soluble for excretion. Esterases also play a role in hydrolyzing various compounds, including pesticides and plant toxins researchgate.netekb.egfrontiersin.org.

While direct studies detailing Makisterone B's specific effects on these enzyme classes are limited in the provided search results, research on related phytoecdysteroids, such as 20-hydroxyecdysone, indicates that such compounds can indeed disrupt detoxification enzyme activities in insects researchgate.net. Studies on Tribolium castaneum showed that 20-hydroxyecdysone ingestion led to a disruption of detoxification enzymes researchgate.net. This suggests a potential for Makisterone B to similarly influence the activity or expression of P450s, esterases, and GSTs in phytophagous insects. Such modulation could have significant implications for an insect's ability to process plant defense compounds or insecticides.

Implications for Insect Adaptation and Resistance

The modulation of detoxification enzyme activities by compounds like Makisterone B can have profound implications for insect adaptation and resistance. Insects that encounter phytoecdysteroids in their diet may experience altered metabolic capabilities. If Makisterone B, for instance, inhibits key detoxification enzymes, it could render insects more susceptible to other toxins or disrupt their normal metabolic processes, hindering their growth and survival. Conversely, if it induces certain enzymes, it might confer a degree of resistance to other xenobiotics.

The capacity of insects to adapt to plant defenses often relies on their ability to metabolize or sequester toxic secondary metabolites mdpi.comscielo.br. Phytoecdysteroids can interfere with this process. By disrupting the balance of detoxification enzymes, Makisterone B could potentially impair an insect's ability to adapt to host plants that produce these compounds, or even contribute to resistance mechanisms against insecticides if cross-resistance pathways are activated researchgate.netmdpi.comfrontiersin.orgnih.govnih.gov. The complex interplay between phytoecdysteroids and insect detoxification systems is a critical factor in the ongoing evolutionary arms race between plants and herbivores.

Ecological Significance as a Phytoecdysteroid

As a phytoecdysteroid, Makisterone B is part of a broader class of plant-derived compounds that are integral to plant defense strategies against herbivorous insects. These compounds are widely distributed in the plant kingdom and act as chemical deterrents, influencing insect behavior, development, and survival.

Plant Defense Mechanisms Against Phytophagous Insects

Plants deploy a vast array of secondary metabolites, including phytoecdysteroids, as a primary defense against herbivory mdpi.comnih.govresearchgate.netwikipedia.org. These compounds can act in several ways: by being directly toxic, by reducing the digestibility of plant tissues, or by acting as antifeedants mdpi.comresearchgate.netwikipedia.orgmdpi.com. Phytoecdysteroids, by mimicking insect molting hormones, can disrupt the precise hormonal regulation required for insect metamorphosis. Exposure to high concentrations can lead to developmental abnormalities, molting failures, and ultimately, death researchgate.net. This disruption of the insect's endocrine system is a potent defense mechanism, preventing successful feeding, growth, and reproduction. Makisterone B, as a member of this class, contributes to the plant's chemical arsenal (B13267) against insects that attempt to feed on it.

Allelochemical Properties and Anti-feedant Effects

Allelochemicals are plant-produced compounds that affect the behavior or physiology of other organisms, often acting as deterrents or toxins to herbivores wikipedia.orgmdpi.com. Makisterone B, by virtue of its phytoecdysteroid nature, possesses allelochemical properties. Its presence in plant tissues can make them less palatable or even toxic to insects. Research on various plant secondary metabolites has demonstrated their anti-feedant effects, meaning they discourage insects from feeding mdpi.comresearchgate.net. While specific quantitative data on Makisterone B's anti-feedant potency against particular insect species are not detailed in the provided snippets, its classification as a phytoecdysteroid strongly suggests such activity. These compounds can interfere with insect feeding behavior, leading to reduced consumption and subsequent nutritional deficits or developmental problems.

Co-evolutionary Dynamics Between Plants and Herbivores

The interactions between plants and insects are characterized by a dynamic co-evolutionary process, often described as an "evolutionary arms race" scielo.br. Plants evolve defense mechanisms, such as the production of phytoecdysteroids like Makisterone B, to deter herbivores. In response, insects evolve counter-strategies to overcome these defenses, such as developing more efficient detoxification systems or behavioral adaptations to avoid toxic compounds mdpi.comscielo.br.

The presence of phytoecdysteroids in plants can drive the selection for insect populations with enhanced metabolic capabilities to detoxify these compounds researchgate.net. Over time, this can lead to specialized insect herbivores that are adapted to feed on plants containing high levels of ecdysteroids. Conversely, plants may evolve novel or more potent defense compounds. This ongoing reciprocal adaptation shapes the diversity and distribution of both plant and insect species. The study of plant-insect interactions, including the role of allelochemicals like Makisterone B, provides crucial insights into these evolutionary processes scielo.brmdpi.comnih.govoxfordbibliographies.comfrontiersin.org.

Molecular and Cellular Mechanisms of Makisterone B Action

Ecdysone (B1671078) Receptor (EcR) Interactions

Ecdysteroids function by binding to a heterodimeric receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), an invertebrate homolog of the vertebrate Retinoid X Receptor (RXR) oup.comulakbim.gov.trpsu.edu. This complex acts as a ligand-inducible transcription factor, mediating critical developmental processes such as molting and metamorphosis oup.comuit.nogoogle.comsdbonline.org.

The EcR/USP heterodimer is the functional receptor for ecdysteroids, with high-affinity ligand and DNA binding being a characteristic of this complex, rather than EcR alone oup.com. The presence of USP significantly enhances the ligand-binding affinity of EcR, by approximately 90-fold oup.com. The specificity of ligand recognition is primarily determined by the EcR subunit, although variations in USP can also influence receptor function oup.comnih.gov. While specific binding affinity data (e.g., Kd values) for Makisterone (B1173491) B are not extensively detailed in the provided literature snippets, Makisterone A (a closely related compound often studied in parallel or interchangeably) has demonstrated significant interactions with EcR/USP complexes. For instance, the ecdysone receptor of N. viridula exhibits a higher relative affinity for Makisterone A compared to the receptors of other arthropods researchgate.net. In bioassays conducted on Oncopeltus fasciatus larvae, Makisterone A was found to be ten times more active than 20-hydroxyecdysone (B1671079) (20E), with ecdysone itself showing minimal activity researchgate.net. Antibody studies also indicate that certain antibodies recognize Makisterone A, albeit with varying affinities compared to other ecdysteroids nih.gov.

The ligand-binding pocket, a critical component of the EcR's E domain (Ligand-Binding Domain or LBD), is structured by approximately twelve α-helices and two or three β-sheets mdpi.comijcmas.com. This pocket accommodates ecdysteroid ligands, and their interaction with specific amino acid residues within the pocket induces conformational changes in the receptor mdpi.com. These conformational shifts are essential for receptor activation and subsequent modulation of gene transcription mdpi.com. Structural analyses, including X-ray crystallography, have revealed both conserved and variable features within this binding pocket, which contribute to the differential sensitivities of EcRs to various ligands researchgate.netijcmas.comnih.gov. The aliphatic chain of ecdysteroids typically interacts within a large lobe at the upper end of the binding site ijcmas.com. Specific amino acid residues within the EcR LBD, such as Phe529 (corresponding to Tyr611 in Drosophila EcR), have been identified as crucial for determining ligand specificity nih.gov. Structure-activity relationship studies also suggest that modifications to the ecdysteroid structure, such as the presence of a 9,11-saturated bond or a 14α-hydroxyl group, can influence binding affinity to the receptor acs.org.

The binding affinity of ecdysteroids to EcR/USP heterodimers exhibits considerable variability across different insect species and even between different EcR isoforms within the same species oup.comnih.gov. This variability is largely attributed to sequence differences within the EcR LBD nih.gov. For example, studies have shown that ecdysone acts as a potent ligand for the mosquito Aedes aegypti EcR/USP complex but not for the Drosophila melanogaster EcR/USP complex, a difference mapped to the C-terminal region of the EcR LBD nih.gov. As noted previously, Makisterone A demonstrates higher relative affinity for the N. viridula EcR compared to other arthropod EcRs researchgate.net. In comparative bioassays, Makisterone A has shown significantly greater activity than 20-hydroxyecdysone in certain insect species researchgate.net. Other ecdysteroid derivatives have also been characterized, with some showing higher binding affinities or potencies than 20E, highlighting the diverse structure-activity relationships within this class of compounds acs.org.

Gene Expression Regulation

Upon ligand binding, the activated EcR/USP complex translocates to the nucleus, binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, and initiates a cascade of transcriptional events psu.edusdbonline.orgmdpi.com. This regulation can manifest as either activation or repression of gene expression.

Nuclear receptors, including the EcR/USP complex, function as ligand-inducible transcription factors that control gene expression through both activation and repression mechanisms uit.nowikipedia.org.

Transcriptional Activation: Following ligand binding, the EcR/USP complex undergoes a conformational change that allows it to bind to EcREs and recruit coactivator proteins. This process typically leads to the activation of target gene transcription, driving essential developmental processes uit.nosdbonline.orgmdpi.comwikipedia.org.

Transcriptional Repression: In the absence of a ligand, or through alternative mechanisms, nuclear receptors can also repress gene transcription. This can occur via the binding of corepressor complexes (such as SMRT or N-CoR), which recruit histone deacetylases (HDACs) to condense chromatin and inhibit transcription wikipedia.orgfrontiersin.orgnih.govembopress.org. Additionally, receptors can engage in "transrepression" by physically interacting with other transcription factors, thereby inhibiting their activity wikipedia.orgfrontiersin.orgembopress.org.

The ecdysteroid-mediated signaling pathway initiates a cascade of transcription factors, with some genes being activated immediately after hormone exposure, while others represent delayed-early genes that require protein synthesis for their full expression psu.edu.

While specific genes directly regulated by Makisterone B are not explicitly detailed in the provided literature, the general mechanisms of ecdysteroid action suggest that it would influence a range of target genes. The EcR/USP complex is known to regulate a cascade of transcription factors, including genes like MHR3, where the EcR-B1–USP-1 heterodimer is specifically implicated in its induction psu.edu. Different EcR isoforms play distinct roles in gene regulation; for instance, EcR-B1 is crucial for the activation of ecdysone-induced genes and developmental processes such as neuronal pruning in Drosophila nih.govresearchgate.net. Furthermore, ecdysteroid signaling, mediated by the 20E–EcR–USP complex, has been linked to the induction of autophagy, suggesting that autophagy-related genes (such as ATG8 and ATG12) are likely responsive to ecdysteroids, including Makisterone B ulakbim.gov.tr. The expression levels of the receptor components themselves, such as EcR isoforms and USP, can also be modulated by hormonal signaling ulakbim.gov.tr.

Epigenetic Modulations Induced by Makisterone B

While specific studies detailing Makisterone B's direct impact on epigenetic mechanisms like DNA methylation or histone modification are not extensively detailed in the provided search results, ecdysteroids, as a class, are known to interact with nuclear receptors that can influence gene expression. These interactions are fundamental to their genomic actions. Ecdysteroid receptor (EcR) complexes, upon binding ecdysteroids, can recruit co-activators or co-repressors that modify chromatin structure, thereby altering gene accessibility and transcription frontiersin.org. This indirect influence on gene expression is a key aspect of their cellular function.

Cellular Signaling Pathway Modulation

Makisterone B, like other ecdysteroids, engages with cellular signaling cascades, influencing pathways critical for cell growth, survival, and differentiation. Its actions can be both genomic, mediated through the ecdysteroid receptor (EcR), and non-genomic, involving rapid cellular responses.

Involvement in PI3K-Akt Signaling Pathways

Ecdysteroids, including Makisterone B, have been shown to activate the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway bioscientifica.com. This pathway is a crucial regulator of cell survival, proliferation, and metabolism. Studies indicate that activation of the PI3K/Akt pathway by ecdysteroids can lead to anti-apoptotic effects, promoting cell survival bioscientifica.com. Makisterone B's presence in competition binding assays suggests its potential to interact with receptors that can trigger such pathways nih.govjneurosci.org.

Cross-talk with MAPK Signaling Cascades

Research suggests that ecdysteroids can interact with mitogen-activated protein kinase (MAPK) signaling cascades, such as the ERK pathway nih.govjneurosci.orgresearchgate.net. For instance, while dopamine (B1211576) activation of a specific receptor (DmDopEcR) in CHO cells led to Akt phosphorylation, it did not affect ERK1/ERK2 phosphorylation. However, ecdysone (E) itself was shown to activate ERK2 phosphorylation in these cells, indicating a potential cross-talk or independent activation of MAPK pathways by ecdysteroids nih.govjneurosci.org. Cyasterone, a related ecdysteroid, has also been shown to ameliorate inflammation by regulating MAPK pathways researchgate.net.

Non-genomic Ecdysteroid Responses

Beyond classical genomic actions mediated by nuclear receptors, ecdysteroids can elicit rapid, non-genomic responses frontiersin.orgnih.govresearchgate.net. These actions occur much faster than transcriptional regulation and are often associated with membrane-bound receptors or direct interactions with cellular components. Ecdysteroids have been observed to co-localize with mitochondria, suggesting a role in coordinating non-genomic responses within these organelles frontiersin.orgresearchgate.net. Furthermore, rapid increases in intracellular cAMP levels within seconds of hormonal stimulation, as observed in programmed cell death events, point towards non-genomic signaling pathways, potentially involving membrane receptors nih.govnii.ac.jp. Makisterone B's role in binding assays nih.govjneurosci.org supports its potential involvement in these rapid signaling events.

Induction of Programmed Cell Death (Apoptosis, Autophagy) in Target Tissues

Ecdysteroids, including Makisterone B, are implicated in the induction of programmed cell death (PCD), encompassing apoptosis and autophagy, in specific target tissues adipogen.com. This process is crucial for normal development and tissue homeostasis. While some PCD events are linked to genomic actions of ecdysteroids, others are attributed to non-genomic mechanisms nih.govnii.ac.jp. The precise molecular triggers and pathways leading to PCD induced by Makisterone B would require further investigation, but its classification as a hormone involved in insect development and metamorphosis suggests a role in regulating cell fate adipogen.com.

Effects on DNA Synthesis and Cellular Proliferation

Ecdysteroids play a fundamental role in insect development, controlling processes such as molting and metamorphosis, which inherently involve regulated cell proliferation and differentiation adipogen.com. Makisterone B, as a phytoecdysteroid, is expected to influence these processes. While direct quantitative data on Makisterone B's specific effects on DNA synthesis and cellular proliferation rates are not explicitly detailed in the provided search results, its broader classification as a hormone that controls gene expression involved in growth and metamorphosis adipogen.com implies a regulatory role in cell division and DNA replication. The activation of the PI3K/Akt pathway by ecdysteroids, known to promote cell proliferation and survival bioscientifica.com, further supports this involvement.

Advanced Analytical and Detection Methodologies for Makisterone B

Chromatography-Mass Spectrometry Techniques

Chromatography-mass spectrometry (CMS) techniques are paramount for the identification and quantification of ecdysteroids like Makisterone (B1173491) B due to their high selectivity, sensitivity, and ability to handle complex sample matrices.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of ecdysteroids researchgate.netresearchgate.net. This method combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of specific analytes from complex mixtures. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates these ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by fragmenting selected precursor ions and analyzing the resulting product ions nih.govnih.gov.

Makisterone B, with a molecular formula of C28H46O7 and a molecular weight of approximately 494.66, can be effectively analyzed using HPLC-MS/MS medchemexpress.com. Studies analyzing plant extracts have successfully identified and quantified various ecdysteroids, including Makisterone A and 20-hydroxyecdysone (B1671079), by utilizing HPLC-MS researchgate.netresearchgate.net. These analyses rely on comparing the retention times and mass spectral data of sample components with those of authentic standards researchgate.net.

Sample Preparation and Extraction Strategies from Complex Biological Matrices

The extraction and purification of Makisterone B from complex biological samples, such as plant tissues or insect hemolymph, are critical preliminary steps for its subsequent analysis. Ecdysteroids, including Makisterone B, are characterized by their high polarity and tendency to crystallize weakly, which can complicate separation processes researchgate.net. Therefore, efficient extraction and purification strategies are paramount to isolate the target analyte from interfering matrix components.

Commonly, dried and milled plant materials are extracted using polar solvents like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), often in combination with water biophytis.comresearchgate.netoup.com. For instance, a mixture of methanol:ethanol:water (30:25:45, v/v/v) has been utilized for solid-liquid extraction (SLE) of ecdysteroids researchgate.net. Other extraction methods include Soxhlet extraction and pressurized liquid extraction (PLE) researchgate.net.

Following the initial extraction, further purification is typically achieved through Solid-Phase Extraction (SPE). Reversed-phase SPE, particularly using C18 cartridges, is a widely adopted technique for concentrating and purifying ecdysteroids from crude extracts researchgate.netbiophytis.comnih.govresearchgate.netnih.gov. This step helps remove less polar compounds and some polar impurities. In some advanced protocols, pipette tip SPE has been employed to enhance detectability by facilitating more efficient purification of trace amounts of analytes researchgate.net. Liquid-liquid extraction (LLE) is another approach, though it can present challenges due to the high polarity of ecdysteroids and significant matrix interferences nih.gov. Nevertheless, solvent partitioning, such as using n-butanol to extract ecdysteroids from aqueous phases, is also a recognized method oup.com. In insect matrices, methanol extraction followed by SPE over C18 cartridges is a common strategy for enriching ecdysteroid content prior to analysis nih.gov.

Table 1: Common Extraction and Purification Strategies for Ecdysteroids

| Matrix Type | Extraction Solvent(s) | Purification Method(s) | References |

| Plant Seeds/Leaves | Methanol, Ethanol, Ethyl Acetate, MeOH:EtOH:H₂O (30:25:45) | SPE (C18), Column Chromatography, LLE, SLE | biophytis.comresearchgate.netoup.comoup.com |

| Insect Hemolymph | Methanol | Pipette tip SPE (3-layer sorbent), SPE (C18) | researchgate.net |

| Insect Tissues | Butanol, Methanol | SPE (C18), Organic phase separation | nih.gov |

| Equine Urine/Plasma | (Not specified in detail for extraction) | SPE (ABS Elut-NEXUS), LLE, Dilute-and-inject | nih.gov |

Quantitative Analysis and Method Validation Parameters (e.g., LOD, LOQ, Accuracy, Precision)

The quantitative analysis of Makisterone B relies heavily on hyphenated chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) researchgate.netbiophytis.comresearchgate.netresearchgate.netnih.gov. HPLC-MS/MS offers high sensitivity, selectivity, and the ability to differentiate between structurally similar ecdysteroids, making it the gold standard for such analyses researchgate.netresearchgate.net. HPLC coupled with UV or Diode Array Detection (DAD) is also utilized, though generally with lower sensitivity and specificity compared to MS-based detection biophytis.comresearchgate.net.

To ensure the reliability and accuracy of these analytical methods, rigorous validation is essential, following guidelines such as those from the International Council for Harmonisation (ICH) globalresearchonline.netinsightcgmp.comwjarr.com. Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix constituents globalresearchonline.netwjarr.com. Ecdysteroids can be classified based on their fragmentation patterns in ESI mass spectra, aiding in their identification and differentiation nih.gov.

Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a defined range globalresearchonline.netwjarr.com. Calibration curves are generated using reference standards researchgate.net.

Accuracy: The closeness of the test results obtained by the method to the true value globalresearchonline.netwjarr.com. It is often assessed through recovery studies or by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility globalresearchonline.netwjarr.com. Relative Standard Deviation (RSD) is commonly used to express precision.

Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage globalresearchonline.netwjarr.com.

Stability: Assessing the stability of the analyte in the sample matrix and in prepared solutions under defined storage conditions wjarr.com.

Research has demonstrated the successful validation of HPLC-MS/MS methods for quantifying ecdysteroids. For instance, a method developed for analyzing four ecdysteroids, including Makisterone A, in minimal biological material achieved very low LODs (0.01–0.025 pg/mL) and LOQs (0.05–0.1 pg/mL), with excellent accuracy and precision (RSD <15%) researchgate.net. Another study reported LOD and LOQ values for 20-hydroxyecdysone (a closely related ecdysteroid) of 3.3 μg/mL and 10 μg/mL, respectively, with accuracy within 98.57–101.38% researchgate.net. Linearity was also confirmed with an r² value of 0.9997 for 20E researchgate.net. The conversion of ecdysteroids to their 14,15-anhydrooximes has been shown to increase their detectability by 16- to 20-fold, further enhancing the sensitivity of quantitative analyses researchgate.net.

Table 2: Selected Method Validation Parameters for Ecdysteroid Analysis

| Analyte (or related) | Technique | LOD | LOQ | Accuracy Range | Precision (RSD) | Linearity (r²) | References |

| Makisterone A (and 3 others) | HPLC-MS/MS | 0.01-0.025 pg/mL | 0.05-0.1 pg/mL | Good | <15% | N/A | researchgate.net |

| 20-Hydroxyecdysone (20E) | HPLC-UV | 3.3 μg/mL | 10 μg/mL | 98.57–101.38% | N/A | 0.9997 | researchgate.net |

| 20-Hydroxyecdysone (20E) | HPLC-UV | 2.38 μg/mL | 7.93 μg/mL | N/A | N/A | 0.9997 | researchgate.net |

The development and validation of these advanced analytical methods are crucial for the accurate assessment of Makisterone B in various biological contexts, from plant science research to potential applications in other fields.

Compound List

Ajugasterone C

Ecdysone receptor (EcR)

Ecdysteroid

Ecdysterone

2,22-dideoxyecdysone

20-hydroxyecdysone (20E)

26-hydroxyecdysone (B1262232) (26E)

20,26-dihydroxyecdysone (B106620)

Ecdysonic acid

Kaladasterone

Makisterone A (MakA)

Makisterone B

Makisterone C

Makisterone D

Muristerone A (MurA)

Polypodine B (PolB)

Ponasterone A (PonA)

Ponasterone B

Ponasterone C

Shidasterone

3α-26E

3β5α-KD

3β5β-KD

3α5α-KD

Ultraspiracle proteins (USP)

Comparative Ecdysteroidology: Makisterone B in Context

Structural Analogues and Their Biological Activities

Ecdysteroids share a common cyclopentanoperhydrophenanthrene skeleton, typically featuring a β-side chain at carbon-17, a cis-(5β-H) junction of rings A and B, and a trans-(14α-OH) junction of rings C and D, often with a 7-en-6-one chromophore. Variations in the side chain, particularly alkylation, and the presence and position of hydroxyl groups, significantly influence their biological activities and receptor interactions.

Comparison with Makisterone (B1173491) A, Makisterone C, and other Alkylated Ecdysteroids

Makisterone B belongs to a group of alkylated ecdysteroids, distinguished by alkyl substituents on the side chain, often at the C-24 position. For instance, Makisterone A is characterized by an ethyl group at C-24, while Makisterone B typically possesses a methyl group at C-24, and Makisterone C has a propyl group at C-24 nih.gov. These subtle structural differences, particularly in the length and branching of the alkyl chain, can lead to variations in their biological activities and interactions with biological targets researchgate.netresearchgate.netmdpi.com. Research into structure-activity relationships (SAR) of alkylated ecdysteroids suggests that modifications to the side chain can tune their efficacy. For example, increasing the length of side chains coupled to C-29 can enhance synergistic activity with certain drugs up to a specific point, after which longer substituents may become less favorable mdpi.com. Other alkylated ecdysteroids, such as those with modifications at the C-7 position, have also been synthesized to explore SAR mdpi.com.

| Ecdysteroid Name | Key Structural Feature (Side Chain) | Related Analogues Mentioned | Primary Biological Role (General) |

| Makisterone B | C-24 methyl group | Makisterone A, Makisterone C | Insect molting hormone; diverse mammalian effects |

| Makisterone A | C-24 ethyl group | Makisterone B, Makisterone C | Insect molting hormone; diverse mammalian effects |

| Makisterone C | C-24 propyl group | Makisterone A, Makisterone B | Insect molting hormone; diverse mammalian effects |

| 20-Hydroxyecdysone (B1671079) | Standard ecdysteroid (no alkyl) | Ecdysone (B1671078), Ponasterone A | Primary insect molting hormone; anabolic effects in mammals |

| Ponasterone A | No alkyl substituent | 20-Hydroxyecdysone | Insect molting hormone; high EcR binding affinity |

Differences in Receptor Binding Affinity and Physiological Efficacy Among Analogues

The efficacy of ecdysteroids is closely linked to their binding affinity for the ecdysone receptor (EcR) complex, which is crucial for their hormonal action in insects. Studies comparing various ecdysteroids have revealed significant differences in their binding affinities and subsequent physiological effects. For instance, while 20-hydroxyecdysone (20E) is a potent ecdysteroid in insect systems, its activity in mammalian cell-based assays for ecdysteroid receptor (EcR) ligand-binding domains can be significantly lower, often requiring higher concentrations for a response bioscientifica.combioscientifica.com. Specific analogues, like ponasterone A, have demonstrated high EcR binding affinity acs.orgmdpi.com. Research comparing different ecdysteroids in mammalian systems has indicated that while many possess anabolic effects, such as stimulating protein synthesis, variations in structure, including hydroxyl group placement, can influence potency biophytis.com. For example, the presence of hydroxyl groups at positions 2, 3, 14, and 20 generally enhances potency, whereas hydroxylation at C-25 can reduce it researchgate.net. The specific binding affinities of Makisterone B relative to Makisterone A, Makisterone C, and other ecdysteroids are subjects of ongoing research, with studies indicating that some antisera can differentiate between ecdysteroids like ecdysone, 20-hydroxyecdysone, and makisterone nih.gov.

Biosynthetic Divergence in Different Organisms

The biosynthesis of ecdysteroids is a complex process that originates from sterol precursors. Variations in these pathways, particularly concerning side-chain modifications, can lead to the diverse array of ecdysteroid structures found across different organisms.

Evolutionary Trajectories of Ecdysteroid Biosynthesis Pathways

The evolutionary history of ecdysteroid biosynthesis reveals significant divergence across taxa. While the core steroid nucleus and hydroxylation patterns are conserved, the specific enzymes and pathways for side-chain modification and hydroxylation have evolved differently in insects, plants, and other organisms. In insects, the pathway is well-characterized, starting from cholesterol and involving a series of hydroxylations and oxidations. Plants also synthesize ecdysteroids from sterol precursors, often accumulating a wide variety of phytoecdysteroids, including alkylated forms like Makisterone B. The presence of ecdysteroids in plants is thought to be an evolutionary adaptation for defense against herbivores. The diversity of phytoecdysteroids suggests that plant lineages have developed unique enzymatic capabilities to modify sterol precursors, leading to a broader structural repertoire compared to many insect species, which primarily synthesize ecdysone and 20-hydroxyecdysone mdpi.combiophytis.comnih.gov. Understanding these evolutionary trajectories helps explain the presence of specific ecdysteroids like Makisterone B in certain plant families.

Functional Specialization of Makisterone B in Specific Taxa

While the primary role of ecdysteroids in insects is well-established as molting hormones, their functions in plants and their effects on other organisms are more diverse and less understood. Phytoecdysteroids like Makisterone B are believed to play a role in plant defense against invertebrate predators, acting as antifeedants or causing endocrine disruption upon ingestion researchgate.netnih.gov. The specific functional specialization of Makisterone B within particular taxa, such as certain plant species or insect groups, is an area of ongoing research. Its presence in specific plant genera, like Ajuga, suggests a potential role in the plant's ecological interactions acs.org. Furthermore, the varied biological activities observed in mammals, including anabolic and adaptogenic effects, hint at potential specialized roles or interactions with mammalian physiological systems, though these are distinct from its hormonal role in arthropods bioscientifica.combiophytis.com. The precise ecological or physiological significance of Makisterone B in its native taxa, beyond general defensive roles in plants, requires further detailed investigation.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Roles Beyond Molting Hormones

The primary identified role of ecdysteroids, including Makisterone (B1173491) B, is the regulation of molting and metamorphosis in insects. However, emerging research on other ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), suggests a broader range of physiological and behavioral functions. In adult insects, for instance, 20E has been implicated in stress responses, memory, and the regulation of sleep nih.gov. These findings open up the compelling possibility that Makisterone B may also possess biological activities that extend beyond its developmental functions.

Future investigations should aim to uncover these novel roles. A critical starting point would be to explore the effects of Makisterone B on adult insect physiology, particularly in species where it is a naturally occurring ecdysteroid. Research could focus on its potential involvement in reproductive processes, immune responses, and lifespan regulation. Furthermore, given that some insects utilize C28 ecdysteroids derived from phytosterols (B1254722), understanding the specific functions of Makisterone B in these species is of particular importance nih.gov. The potential for Makisterone B to have distinct biological activities compared to other ecdysteroids warrants thorough investigation.

Deeper Understanding of Biosynthetic Enzymes and Genetic Regulation

The biosynthesis of ecdysteroids from dietary sterols is a complex process involving a series of enzymatic reactions. While the biosynthetic pathway of 20E from cholesterol is well-characterized and involves a suite of enzymes encoded by the "Halloween genes," the specific pathway leading to the formation of C28 ecdysteroids like Makisterone B is not as well understood nih.govnih.govnih.govfrontiersin.org. Future research must focus on identifying and characterizing the specific enzymes involved in the biosynthesis of Makisterone B from its plant-derived sterol precursors.

A deeper understanding of the genetic regulation of Makisterone B biosynthesis is also a critical research avenue. The expression of ecdysteroidogenic genes is tightly controlled by various transcription factors and signaling pathways to ensure the precise timing of molting and metamorphosis nih.govfrontiersin.orgnii.ac.jpresearchgate.net. Investigating the transcriptional regulation of the genes encoding the biosynthetic enzymes for Makisterone B will be crucial. This includes identifying the key transcription factors and understanding how their activity is modulated by internal and external cues. Such studies will provide valuable insights into how insects that utilize C28 ecdysteroids regulate their developmental timing.

| Property | Value | Source |

| Molecular Formula | C28H46O7 | nih.gov |

| Molecular Weight | 494.7 g/mol | nih.gov |

| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,7-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | nih.gov |

| InChIKey | ZJISPMMPECVLMY-CSUDGKPCSA-N | nih.gov |

| Canonical SMILES | CC@HC(C)CO | nih.gov |

Advanced Structural Biology of Makisterone B-Receptor Interactions

Ecdysteroids exert their biological effects by binding to a nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP). The specificity and affinity of this binding are crucial for initiating the downstream cascade of gene expression that drives developmental processes. While crystal structures of EcR ligand-binding domains with other ecdysteroids have been determined, there is a significant gap in our knowledge regarding the specific structural interactions between Makisterone B and its receptor complex.

Future research should prioritize the determination of the crystal structure of the EcR/USP complex bound to Makisterone B. This would provide invaluable, high-resolution insights into the precise molecular interactions within the ligand-binding pocket. Such structural data would illuminate the basis for the binding affinity and specificity of Makisterone B and allow for detailed comparisons with other ecdysteroids. Understanding these structural nuances is fundamental to comprehending the specific biological activities of Makisterone B.

Exploration of Makisterone B's Interplay with Other Regulatory Molecules

The regulation of insect development and physiology is not governed by a single hormone but rather by a complex interplay between different signaling molecules. The interaction between ecdysteroids and juvenile hormone (JH) is a classic example of this hormonal crosstalk, where the two hormones often have antagonistic effects on developmental transitions nih.govnih.govmdpi.comresearchgate.netresearchgate.net. The precise nature of the interaction between Makisterone B and other regulatory molecules, including JH, remains an unexplored area of research.

Future studies should aim to elucidate the crosstalk between Makisterone B signaling and other key regulatory pathways. This could involve investigating how Makisterone B influences the biosynthesis and signaling of JH, and vice versa. Additionally, exploring the interplay between Makisterone B and other signaling pathways, such as the insulin signaling pathway, which is known to be involved in the regulation of insect growth and metabolism, would be highly informative nih.govmdpi.comresearchgate.net. A comprehensive understanding of these interactions is essential for a complete picture of the endocrine regulation of insect development in species that utilize Makisterone B.

Development of Advanced 'Omics' Approaches for Comprehensive Analysis

The advent of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of biological systems. These approaches allow for a global and unbiased analysis of the molecular changes that occur in response to a specific stimulus. While transcriptomic analyses have been used to study the effects of other ecdysteroids and insecticides that target the ecdysone signaling pathway, a comprehensive 'omics' analysis of the effects of Makisterone B is currently lacking nih.govmdpi.commdpi.complos.orgplos.org.

Future research should leverage these powerful 'omics' tools to gain a comprehensive understanding of the molecular mechanisms underlying the biological functions of Makisterone B. Transcriptomic studies could identify the full suite of genes that are regulated by Makisterone B, providing insights into its diverse biological roles. Proteomic analyses could reveal changes in protein expression and post-translational modifications in response to Makisterone B, while metabolomic studies could identify alterations in metabolic pathways. An integrated multi-omics approach would be particularly powerful for constructing a holistic view of the physiological impact of Makisterone B.

Ecological Implications of Makisterone B in Broader Ecosystems

Phytoecdysteroids, including Makisterone B, are produced by plants as a defense mechanism against herbivorous insects. The presence of these compounds in plants has significant ecological implications for insect-plant interactions nih.gov. Insects that have adapted to feed on plants containing phytoecdysteroids may have evolved mechanisms to tolerate or even utilize these compounds. The specific role of Makisterone B in mediating these ecological interactions is an area ripe for investigation.

Future research should explore the ecological implications of Makisterone B in various ecosystems. This includes studying the effects of Makisterone B on the behavior and physiology of both adapted and non-adapted insect herbivores. Furthermore, investigating the impact of Makisterone B on higher trophic levels, such as predators and parasitoids of herbivores that consume Makisterone B-containing plants, would provide a more complete understanding of its role in the food web. Such studies will be crucial for elucidating the broader ecological significance of this phytoecdysteroid.

Q & A

Q. How can researchers identify and quantify Makisterone B in plant extracts?

Methodological Answer: Identification typically involves chromatographic separation (e.g., HPLC or GC) coupled with mass spectrometry (MS) for accurate mass determination . Quantification may use calibration curves with purified Makisterone B standards. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemical configurations (e.g., 11 defined stereocenters) . For natural sources, targeted extraction protocols (e.g., reversed-phase adsorption followed by column chromatography) are recommended .

Q. What are the primary biological roles of Makisterone B in plants, and how can these be experimentally validated?

Methodological Answer: Studies suggest phytoecdysteroids like Makisterone B act as insect molting hormone analogs, deterring herbivory. Validation involves bioassays (e.g., insect feeding trials) and comparative metabolomics of plants under herbivore stress . Transcriptomic analysis of biosynthetic pathways (e.g., CYP450 enzymes) can further elucidate functional roles .

Q. What analytical techniques are essential for resolving the stereochemical complexity of Makisterone B?

Methodological Answer: High-resolution NMR (e.g., , , and 2D-COSY) is mandatory for stereochemical assignments, particularly for C-2β, C-3β, and C-24R configurations . X-ray crystallography of derivatized analogs (e.g., acetate esters) may supplement structural confirmation .

Q. How can researchers ensure the reproducibility of Makisterone B isolation protocols across plant species?

Methodological Answer: Standardize extraction solvents (e.g., methanol-water mixtures), column chromatography conditions (e.g., silica gel or Porasil A columns), and validate purity via melting point analysis and elemental composition . Detailed protocols should include species-specific adjustments for secondary metabolite interference .

Advanced Research Questions

Q. What molecular mechanisms underlie the biosynthesis of Makisterone B in plants, and how can these pathways be mapped?

Methodological Answer: Isotopic labeling (e.g., -glucose tracing) combined with gene knockout/knockdown in model plants (e.g., Ajuga spp.) can identify key enzymes in the ergostane backbone modification pathway . RNA-seq or CRISPR-Cas9 libraries targeting putative CYP450 genes are recommended for functional studies .

Q. How do structural modifications of Makisterone B influence its receptor binding affinity in comparative studies with other ecdysteroids?

Methodological Answer: Use in silico molecular docking (e.g., AutoDock Vina) to compare binding poses with ecdysone receptors (EcR/USP complexes). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) using purified receptors . Structure-activity relationship (SAR) studies should systematically modify hydroxyl groups (e.g., C-20, C-22) to assess functional impacts .

Q. What experimental strategies address contradictions in reported biological activities of Makisterone B across studies?

Methodological Answer: Meta-analyses of dose-response data (e.g., EC variability) should account for assay conditions (e.g., cell lines vs. in vivo models). Reproduce key studies under standardized protocols, and use orthogonal assays (e.g., luciferase reporter vs. qPCR) to confirm transcriptional activity . Transparent reporting of purity (>95% by HPLC) and stereochemical validation is critical .

Q. How can researchers design experiments to differentiate Makisterone B from its isomer Makisterone A in complex matrices?

Methodological Answer: Employ chiral chromatography (e.g., Chiralpak IA column) coupled with tandem MS/MS to distinguish C-25 (Makisterone A) vs. C-26 hydroxylation (Makisterone B) . Differential NMR chemical shifts (e.g., at C-25/26) provide additional confirmation .

Q. What methodologies are optimal for studying the ecological impact of Makisterone B in plant-insect interactions?

Methodological Answer: Field experiments with transgenic plants (e.g., silenced Makisterone B biosynthesis) paired with insect population monitoring. Metabolomic profiling of insect hemolymph post-ingestion can quantify hormone disruption . Use LC-MS/MS to track Makisterone B bioaccumulation in herbivores .

Q. How can advanced computational models predict novel biological targets of Makisterone B?

Methodological Answer: Leverage molecular dynamics simulations to explore off-target interactions (e.g., nuclear receptors beyond EcR). Combine cheminformatics (e.g., PubChem BioAssay data) with machine learning models trained on phytoecdysteroid datasets to prioritize in vitro testing .

Methodological Considerations

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results . For example, discrepancies in bioactivity may stem from differences in compound purity (validate via elemental analysis) or species-specific receptor isoforms .

- Experimental Design : Use factorial designs to isolate variables (e.g., plant growth conditions vs. extraction methods). Pilot studies are critical for determining sample sizes; consult statistical experts for power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products